2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chlorophenyl group and an ethoxyphenol group .
Preparation Methods
The synthesis of 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol typically involves the reaction of 3-chlorobenzaldehyde with 6-ethoxy-2-hydroxyaniline under specific conditions to form the imine linkage . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The chlorophenyl and ethoxyphenol groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol include other imine-containing compounds and phenolic derivatives. Some examples are:
2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol: Similar structure but with a different position of the chlorine atom.
2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol: Similar structure but with a bromine atom instead of chlorine.
2-{(E)-[(3-chlorophenyl)imino]methyl}-4-ethoxyphenol: Similar structure but with a different position of the ethoxy group.
These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications due to the variations in their structure.
Properties
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTFOWOFUYHTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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